(5,6-Dimethylpyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone
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Overview
Description
(5,6-Dimethylpyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone: is a chemical compound that belongs to the class of organic compounds known as pyridines and piperazines. This compound features a pyridine ring substituted with two methyl groups at positions 5 and 6, and a piperazine ring substituted with a 1-methylpyrazol-4-yl group[_{{{CITATION{{{_1{(5,6-Dimethylpyridin-2-yl)-4-(1-methylpyrazol-4-yl)piperazin-1-yl ...
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethylpyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the pyridine and piperazine precursors[_{{{CITATION{{{1{(5,6-Dimethylpyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl ...](https://www.benchchem.com/zh/product/b6976246). The pyridine ring is often synthesized through a multi-step process involving the condensation of acetaldehyde with ammonia, followed by cyclization and subsequent methylation[{{{CITATION{{{1{(5,6-Dimethylpyridin-2-yl)-4-(1-methylpyrazol-4-yl)piperazin-1-yl .... The piperazine ring is usually prepared through the reaction of ethylene diamine with formaldehyde, followed by methylation[{{{CITATION{{{_1{(5,6-Dimethylpyridin-2-yl)-4-(1-methylpyrazol-4-yl)piperazin-1-yl ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions[_{{{CITATION{{{1{(5,6-Dimethylpyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl ...](https://www.benchchem.com/zh/product/b6976246). The process may include the use of catalysts to improve yield and selectivity, as well as purification steps to obtain the final product in high purity[{{{CITATION{{{_1{(5,6-Dimethylpyridin-2-yl)-4-(1-methylpyrazol-4-yl)piperazin-1-yl ....
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: : The compound can be reduced to form the corresponding amine derivatives.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.
Major Products Formed
Oxidation: : Pyridine N-oxide derivatives.
Reduction: : Amine derivatives of the compound.
Substitution: : Various substituted piperazine derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5,6-Dimethylpyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: : A potent reversible MPS1 inhibitor.
1-Methylpyrazole-4-boronic acid pinacol ester: : Used in various organic synthesis reactions.
4-Methylpyrazole: : Another pyrazole derivative with different applications.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of (5,6-Dimethylpyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone .
Properties
IUPAC Name |
(5,6-dimethylpyridin-2-yl)-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-4-5-15(18-13(12)2)16(22)21-8-6-20(7-9-21)14-10-17-19(3)11-14/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWATFQHGZXSHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)N2CCN(CC2)C3=CN(N=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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